Tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate
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Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are used in a variety of applications, including as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The exact synthesis process can vary depending on the specific structure of the compound .Molecular Structure Analysis
Tert-butyl carbamates have a molecular structure that includes a carbamate group (O=C(O)N), a tert-butyl group ((CH3)3C-), and other groups depending on the specific compound . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and rearrangement reactions . The exact reactions and their mechanisms can depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates, such as their melting point, boiling point, and solubility, can depend on their specific structure . These properties can be determined using various analytical techniques .Mechanism of Action
The mechanism of action of tert-butyl carbamates can vary widely depending on their specific structure and the context in which they are used. For example, some tert-butyl carbamates are used as prodrugs, where they undergo enzymatic or chemical transformation in the body to release an active drug.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOONEHWEPPYREX-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@@H]1N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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